Bienvenue dans la boutique en ligne BenchChem!

6-fluoro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Serotonin Transporter SSRI Binding Affinity

6-Fluoro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 200714-10-9) is a synthetic indole derivative featuring a 6-fluoro substitution and a 1-methyl-1,2,3,6-tetrahydropyridin-4-yl moiety at the 3-position, which collectively confer serotonin transporter (SERT) binding activity. This compound belongs to the tetrahydropyridinyl indole class, which is established in the patent literature as selective serotonin reuptake inhibitors (SSRIs).

Molecular Formula C14H15FN2
Molecular Weight 230.286
CAS No. 200714-10-9
Cat. No. B2553255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
CAS200714-10-9
Molecular FormulaC14H15FN2
Molecular Weight230.286
Structural Identifiers
SMILESCN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)F
InChIInChI=1S/C14H15FN2/c1-17-6-4-10(5-7-17)13-9-16-14-8-11(15)2-3-12(13)14/h2-4,8-9,16H,5-7H2,1H3
InChIKeyWKGUELSFWIABNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluoro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: A Differentiated Serotonin Transporter Ligand Building Block (CAS 200714-10-9) for CNS Drug Discovery


6-Fluoro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 200714-10-9) is a synthetic indole derivative featuring a 6-fluoro substitution and a 1-methyl-1,2,3,6-tetrahydropyridin-4-yl moiety at the 3-position, which collectively confer serotonin transporter (SERT) binding activity. This compound belongs to the tetrahydropyridinyl indole class, which is established in the patent literature as selective serotonin reuptake inhibitors (SSRIs) [1]. It is commercially supplied as a research chemical with purity specifications typically ≥95% for use as a building block in medicinal chemistry and neuropharmacology .

Why 6-Fluoro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Cannot Be Replaced by Other Indole or Piperidinyl SSRI Analogs


Generic substitution within the indole SSRI class is precluded because both the position of the halogen substitution on the indole ring and the nature of the basic amine moiety critically determine SERT binding affinity and selectivity. The 6-fluoro substitution pattern on the indole nucleus directly modulates electronic and steric interactions with the SERT binding pocket, differentiating it from 5-substituted, 7-substituted, or unsubstituted indoles. Additionally, the 1,2,3,6-tetrahydropyridin-4-yl group confers a distinct conformational profile compared to piperidinyl, cyclohexenyl, or aminoalkyl side chains [1][2]. These structural features are not uniformly interchangeable; altering the halogen position or the saturation of the pyridine ring can result in significant loss of SERT affinity or altered selectivity profiles. Therefore, procurement of the specific 6-fluoro tetrahydropyridinyl indole is required to maintain the precise pharmacological fingerprint described in the reference patent and literature SAR.

Quantitative Differentiation Evidence: 6-Fluoro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Versus Closest Structural Analogs


SERT Binding Affinity: 6-Fluoro Indole vs. Unsubstituted and 5-Cyano Indole Tetrahydropyridines

In the tetrahydropyridinyl indole series, the nature and position of the substituent on the indole ring profoundly influence SERT binding. The 6-fluoro substitution of the target compound provides a distinct electronic environment compared to the 5-cyano analogue, which was reported as the most potent SERT binder in the 2007 Deskus et al. study (Ki data not disclosed in abstract; reported as 'potent') [1][3]. While direct Ki values for the 6-fluoro compound are not publicly available, patent SAR indicates that 6-halogen substitution on the indole nucleus is a preferred embodiment for maintaining SERT inhibitory activity, with fluoro often imparting superior metabolic stability over chloro or bromo analogues [2]. This positions the 6-fluoro derivative as a balanced SERT ligand with potentially improved pharmacokinetic properties relative to non-fluorinated or 5-substituted counterparts.

Serotonin Transporter SSRI Binding Affinity

Chemical Purity and Reproducibility: ≥98% Assay vs. Typical 95% Technical Grade

Commercially available batches of 6-fluoro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole are supplied with a minimum purity of 98% (HPLC) from reputable vendors , surpassing the typical 95% specification offered by some suppliers . This higher purity directly reduces batch-to-batch variability in biological assays, a critical factor when establishing SAR or scaling in vivo studies. In contrast, lower-purity technical-grade material may contain up to 5% unidentified impurities that could confound pharmacological results.

Chemical Purity Quality Control Reproducibility

Conformational Restriction: Tetrahydropyridinyl vs. Piperidinyl Indole SERT Ligands

The 1,2,3,6-tetrahydropyridin-4-yl moiety in the target compound introduces a rigid, planar unsaturated ring that restricts the conformational freedom of the basic amine, a feature demonstrated to be critical for potent SERT inhibition in the homotryptamine series [1]. Reduction to the piperidinyl analogue (saturated ring) would eliminate the double bond and alter the nitrogen's spatial orientation, potentially reducing SERT affinity. Patent data explicitly claim tetrahydropyridinyl indoles as superior to piperidinyl congeners for serotonin reuptake inhibition [2].

Conformational Analysis SERT Pharmacophore Selectivity

Synthetic Accessibility and Yield: Condensation Route Deliver High Purity with Defined Crystallinity

The synthetic route disclosed for the target compound involves a base-catalyzed condensation of 6-fluoro-1H-indole with 1-methyl-4-piperidone, yielding the product as a colorless crystalline solid in 70% yield [1]. This crystalline form facilitates purification and characterization, offering advantages over less tractable analogues that may be obtained as oils and require chromatographic purification. The defined melting point and crystallinity are important quality attributes for reproducible formulation in subsequent studies.

Synthetic Chemistry Process Chemistry Crystallinity

Metabolic Stability Advantage: 6-Fluoro vs. 6-Chloro and 6-Bromo Indole Analogues

Within the indole series, the 6-fluoro substituent is expected to provide greater metabolic stability compared to 6-chloro or 6-bromo analogues due to the higher carbon-fluorine bond dissociation energy and resistance to oxidative dehalogenation [1]. While direct microsomal stability data for this compound are not published, the general principle that fluorine reduces CYP450-mediated metabolism relative to other halogens is well established in medicinal chemistry and is reflected in the patent's preference for fluoro substitution as a preferred embodiment [2]. This positions the 6-fluoro derivative as a more developable candidate for in vivo studies.

Drug Metabolism Halogen Effects Pharmacokinetics

Application Scenarios Where 6-Fluoro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Provides Measurable Advantage


SERT Binding Assays and SSRI Mechanism-of-Action Studies

Use 6-fluoro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole as a reference ligand or tool compound in serotonin transporter binding assays (e.g., [3H]citalopram displacement). Its defined SERT pharmacophore ensures reliable, conformationally restricted binding that supports SAR interpretation [1][2]. The ≥98% purity minimizes interference from impurities in sensitive radioligand binding or fluorescence-based uptake assays .

In Vivo Microdialysis and Pharmacokinetic Studies

Employ this compound in rodent microdialysis studies to measure extracellular serotonin levels following SERT blockade. Structural analogs (e.g., compound 6a in Deskus 2007) have shown dose-dependent effects comparable to fluoxetine, supporting the utility of this scaffold for in vivo target engagement [2]. The 6-fluoro substitution is predicted to confer metabolic stability advantages, extending the therapeutic window for preclinical efficacy readouts [1].

CNS Drug Discovery Library Screening and Lead Optimization

Incorporate this compound into focused libraries targeting serotonin-related CNS disorders. Its unique combination of 6-fluoro indole and tetrahydropyridinyl amine provides a distinct vector for SAR expansion that is not captured by common piperidinyl or aminoalkyl indole libraries [1][2]. The crystalline form facilitates automated weighing and DMSO stock preparation for high-throughput screening .

Process Chemistry Development and Scale-Up of Indole-Based SSRIs

Utilize the established synthetic route (condensation with 1-methyl-4-piperidone) as a scalable entry to the 3-(tetrahydropyridin-4-yl)indole core. The 70% yield and crystalline product enable efficient kilogram-scale production, providing a cost-effective intermediate for further medicinal chemistry derivatization .

Quote Request

Request a Quote for 6-fluoro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.